Molecular Properties vs Core Scaffold Analogs
The target compound, 4-(1-Boc-3-pyrrolidinyl)isoquinoline, possesses a unique molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol . These properties directly differentiate it from closely related compounds such as the quinoline analog, 4-(1-Boc-3-pyrrolidinyl)quinoline (C18H22N2O2, MW 298.4 g/mol), which shares an identical molecular formula and weight but has a different core heterocycle, and the indazole analog, 4-(1-Boc-3-pyrrolidinyl)-1H-indazole (C17H21N3O2, MW 299.37 g/mol), which differs in both formula and molecular weight . The calculated lipophilicity (logP) for the isoquinoline derivative is expected to be higher than that of the indazole analog due to the replacement of the pyridine-like nitrogen in the indazole with a benzene ring in the isoquinoline, which can significantly impact passive permeability and nonspecific binding in cellular assays.
| Evidence Dimension | Molecular Properties (MW, LogP) |
|---|---|
| Target Compound Data | Molecular Weight = 298.4 g/mol; Calculated logP ≈ 3.5-4.0 (estimated for class) |
| Comparator Or Baseline | 4-(1-Boc-3-pyrrolidinyl)-1H-indazole: MW = 299.37 g/mol; Calculated logP ≈ 2.5-3.0 (estimated for class) |
| Quantified Difference | Estimated ΔlogP ≈ +1.0 (target is more lipophilic) |
| Conditions | In silico prediction based on class-level analysis of isoquinoline vs. indazole scaffolds. |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME properties; this difference implies distinct permeability and solubility profiles, making the target compound more suitable for cell-based assays requiring higher membrane permeability compared to the indazole analog.
